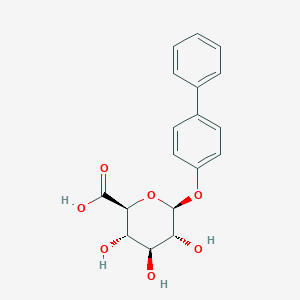

Glucopyranosiduronic acid, 4-biphenylyl, beta-D-

Übersicht

Beschreibung

Glucopyranosiduronic acid, 4-biphenylyl, beta-D- is a natural product derived from plant sources . It’s a metabolite of 4-Phenylphenol , which is a reagent used in the synthesis of pyrrolo [1,2-c]imidazole dione derivatives .

Synthesis Analysis

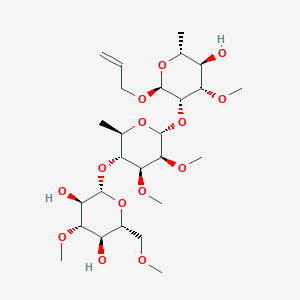

The synthesis of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- involves Wogonin and (2S,3S,4R,5R,6R)-6- [ [ [ (2S,3S,4R,5R)-5- (2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic .Molecular Structure Analysis

The molecule contains a total of 43 atoms. There are 18 Hydrogen atoms, 18 Carbon atoms, and 7 Oxygen atoms . It contains total 45 bonds; 27 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The compound appears as a powder . Its molecular formula is C21H20O11 and has a molecular weight of 448.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Role in Human Endoplasmic Reticulum Uridine Diphosphate Glucuronosyltransferase 2B7 (UGT2B7) Catalysis

Glucopyranosiduronic acid derivatives have been found to interact with UGT2B7, an enzyme in the human endoplasmic reticulum . UGTs mediate the absorption and metabolism of endogenous and exogenous compounds by catalyzing the covalent addition of glucuronic acid and various lipophilic chemicals . In particular, flavone glycosides, which are major phytochemicals in dietary intake, have high binding affinities towards UGT2B7 protein .

Interaction with Flavone Glycosides, Aglycones, and Metabolites

Research has shown that glucopyranosiduronic acid derivatives can interact with flavone glycosides, their aglycones, and metabolites . These interactions can affect the utilization patterns of flavonoids, contributing to our understanding of how these natural products are used at the cellular level .

Inhibition of UGT2B7 Activity

Certain glucopyranosiduronic acid derivatives, such as rutin and nicotifiorin, can significantly inhibit the activity of recombinant UGT2B7 protein . This inhibition is stronger than that caused by other compounds like isovitexin, vitexin, 3-hydroxyphenylacetic acid, and 3,4-dihydroxyphenylacetic acid .

Antibacterial Properties

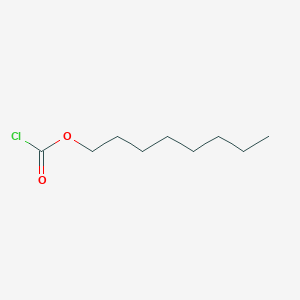

Glucopyranosiduronic acid derivatives have demonstrated antibacterial properties . For instance, methyl 2-O-lauroyl-α-d-glucopyranosiduronic acid and azido 2-O-lauroyl-α-d-glucopyranosiduronic acid are effective inhibitors against Staphylococcus aureus .

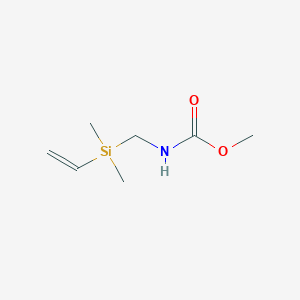

Role in Synthesis of Fatty Acid Esters

Fatty acid esters can be regioselectively introduced at the 2-O-position of α-d-glucopyranosiduronides using glucopyranosiduronic acid derivatives . This process uses dibutyltin dimethoxide as the stannylating agent .

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZQPUBFBMWPMZ-RNGZQALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172650 | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

CAS RN |

19132-91-3 | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)